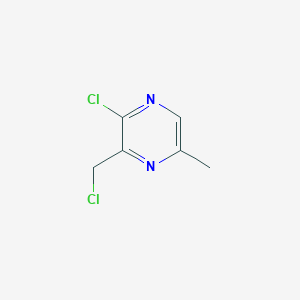
2-Chloro-3-(chloromethyl)-5-methylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(chloromethyl)-5-methylpyrazine is an organic compound with the molecular formula C6H6Cl2N2 It is a derivative of pyrazine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-5-methylpyrazine typically involves the chlorination of 3-(chloromethyl)-5-methylpyrazine. One common method includes the reaction of 3-(chloromethyl)-5-methylpyrazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-(chloromethyl)-5-methylpyrazine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
化学反应分析
Types of Reactions
2-Chloro-3-(chloromethyl)-5-methylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can lead to the formation of 3-(chloromethyl)-5-methylpyrazine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation: Pyrazine N-oxides.
Reduction: 3-(chloromethyl)-5-methylpyrazine.
科学研究应用
2-Chloro-3-(chloromethyl)-5-methylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-(chloromethyl)-5-methylpyrazine involves its interaction with molecular targets through its reactive chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(chloromethyl)-5-methylquinoline
- 2-Chloro-3-(chloromethyl)-5-methylthiophene
- 2-Chloro-3-(chloromethyl)-5-methylpyridine
Uniqueness
2-Chloro-3-(chloromethyl)-5-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual chlorine substitution allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2-chloro-3-(chloromethyl)-5-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-3-9-6(8)5(2-7)10-4/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPMAJGWWRDPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)



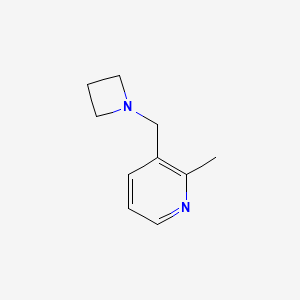
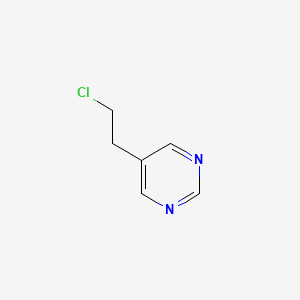

![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
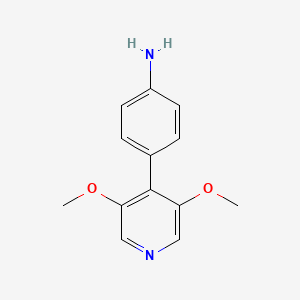
![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)
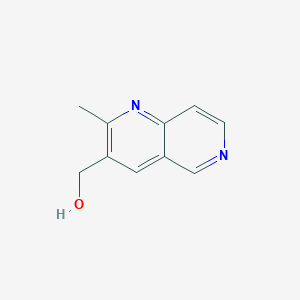


![2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B13666115.png)
